molecular formula C6H12O2 B8469549 2-(1-Methylcyclopropoxy)ethanol

2-(1-Methylcyclopropoxy)ethanol

Cat. No.: B8469549
M. Wt: 116.16 g/mol
InChI Key: TYIFOPYCGBVBFC-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropoxy)ethanol is an ether-alcohol compound characterized by a cyclopropane ring substituted with a methyl group and linked via an ethoxy chain to a terminal hydroxyl group. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. The cyclopropane ring introduces structural rigidity and strain, which may influence its chemical reactivity, solubility, and thermal stability.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(1-methylcyclopropyl)oxyethanol

InChI

InChI=1S/C6H12O2/c1-6(2-3-6)8-5-4-7/h7H,2-5H2,1H3

InChI Key

TYIFOPYCGBVBFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OCCO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-(1-Methylcyclopropoxy)ethanol serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's cyclopropyl structure contributes to its reactivity, making it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

Therapeutic Applications
Research indicates that this compound may have therapeutic applications, particularly in developing new drugs targeting neurological disorders. Its interactions with biological systems are under investigation to understand its potential as a therapeutic agent.

Case Study: Antitumor Activity
A notable study evaluated the efficacy of this compound on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The results suggested that the compound could serve as a lead structure for developing new anticancer therapies.

Enzyme-Catalyzed Reactions

Biochemical Studies
In biochemical research, this compound is employed to study enzyme-catalyzed reactions involving alcohols and aldehydes. Its structure allows it to act as a substrate for various enzymes, facilitating investigations into metabolic pathways and enzyme specificity.

Agrochemical Applications

Pesticide Development
The compound is also explored for its potential use in the agrochemical industry, particularly in developing new pesticides. Its unique properties may enhance the efficacy of existing formulations or lead to the creation of novel pest control agents.

Industrial Applications

Precursor for Specialty Chemicals
In industrial settings, this compound acts as a precursor for manufacturing specialty chemicals and materials. Its application extends to producing surfactants and other functional chemicals used in various industries.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related ether-alcohols and cyclic ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1-Methylcyclopropoxy)ethanol C₆H₁₂O₂ 116.16 Cyclopropane ring, methyl, ethoxy, -OH
2-Isopropoxyethanol (CAS 109-59-1) C₅H₁₂O₂ 104.15 Branched isopropyl ether, ethoxy, -OH
2-(2-Phenoxyethoxy)ethanol C₁₀H₁₄O₃ 182.22 Aromatic phenoxy group, ethoxy chain, -OH
1-Methylcyclopentanol (CAS 1462-03-9) C₆H₁₂O 100.16 Cyclopentanol ring, methyl, -OH (no ether)

Key Observations :

  • Cyclopropane vs. Cyclopentane: The cyclopropane ring in this compound introduces significant ring strain compared to the less strained cyclopentanol derivative (1-Methylcyclopentanol) . This strain may enhance reactivity in ring-opening reactions.
  • Ether vs. Alcohol: Unlike 1-Methylcyclopentanol (an alcohol), the target compound’s ether linkage reduces polarity, likely decreasing water solubility compared to alcohols .
  • Branched vs. Cyclic Ethers: 2-Isopropoxyethanol (branched ether) lacks ring strain, making it more thermally stable but less reactive in strained-ring-specific reactions .
Physical and Chemical Properties
  • Boiling Points: Cyclic ethers like this compound are expected to have lower boiling points than aromatic analogs (e.g., 2-(2-Phenoxyethoxy)ethanol, ~250°C) due to weaker intermolecular forces. However, its boiling point likely exceeds that of 2-Isopropoxyethanol (139°C) due to higher molecular weight .
  • Solubility: The compound’s ether group and small cyclopropane ring may grant moderate solubility in polar solvents (e.g., ethanol) but lower solubility in water compared to alcohols like 1-Methylcyclopentanol .
Table 1: Comparative Properties of Ether-Alcohols
Property This compound 2-Isopropoxyethanol 2-(2-Phenoxyethoxy)ethanol
Molecular Weight (g/mol) 116.16 104.15 182.22
Polarity Moderate (ether-dominated) Low Low (aromatic dominance)
Predicted Boiling Point ~150–170°C 139°C ~250°C
Reactivity High (cyclopropane strain) Moderate Low

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 2-(1-methylcyclopropoxy)ethanol, and how are they applied in practice?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclopropane and ether-oxygen linkages, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups like hydroxyl or ether bonds. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity, especially when synthesized alongside byproducts . For structural ambiguity, X-ray crystallography may resolve stereochemical configurations if crystalline derivatives are obtainable.

Q. How is this compound synthesized, and what solvents are compatible with its preparation?

  • Methodological Answer : A common route involves nucleophilic substitution between 1-methylcyclopropanol and a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions. Solvent selection is critical: polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates, while ethers (e.g., diethyl ether) may stabilize intermediates. Post-synthesis purification often employs distillation or column chromatography, avoiding protic solvents that could hydrolyze the cyclopropane ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point, solubility)?

  • Methodological Answer : Discrepancies often arise from impurities or varying experimental conditions. To address this:

  • Reproducibility Checks : Replicate measurements using standardized protocols (e.g., IUPAC guidelines).
  • Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting/boiling points and Hansen solubility parameters to model solvent interactions.
  • Computational Validation : Compare experimental data with density functional theory (DFT) predictions for thermodynamic properties .

Q. How can biocatalytic synthesis routes improve the yield and sustainability of this compound?

  • Methodological Answer : Enzymatic approaches (e.g., lipases or esterases) can catalyze etherification under mild conditions, reducing energy consumption and hazardous waste. Key steps include:

  • Enzyme Screening : Test thermostable enzymes (e.g., from Thermomyces lanuginosus) for activity in non-aqueous media.
  • Solvent Optimization : Replace traditional solvents with ionic liquids or deep eutectic solvents to enhance enzyme stability and substrate solubility.
  • Process Engineering : Implement continuous-flow reactors to minimize byproduct formation .

Q. What structure-activity relationship (SAR) studies are relevant for derivatives of this compound in pharmaceutical applications?

  • Methodological Answer : Systematic SAR studies should focus on:

  • Cyclopropane Modifications : Introduce substituents (e.g., halogens, methyl groups) to assess steric and electronic effects on bioactivity.
  • Ether-Oxygen Replacement : Compare with thioether or amine analogs to evaluate hydrogen-bonding contributions.
  • Biological Assays : Test derivatives against target enzymes (e.g., tyrosinase inhibition assays) to correlate structural changes with potency .

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